molecular formula C11H12BrF2N B1446179 1-(2-Bromo-4-(difluoromethyl)phenyl)pyrrolidine CAS No. 1704073-19-7

1-(2-Bromo-4-(difluoromethyl)phenyl)pyrrolidine

Cat. No. B1446179
M. Wt: 276.12 g/mol
InChI Key: FYAINCDJKNBPNB-UHFFFAOYSA-N
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Description

“1-(2-Bromo-4-(difluoromethyl)phenyl)pyrrolidine” is a chemical compound with the molecular formula C11H12BrF2N . It has a molecular weight of 276.12 g/mol .


Molecular Structure Analysis

The molecular structure of “1-(2-Bromo-4-(difluoromethyl)phenyl)pyrrolidine” consists of a pyrrolidine ring attached to a phenyl ring. The phenyl ring carries bromo and difluoromethyl substituents .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-Bromo-4-(difluoromethyl)phenyl)pyrrolidine” are not fully detailed in the searched resources. It has a molecular weight of 276.12 g/mol .

Scientific Research Applications

Pyrrolidine in Drug Discovery

The scientific research applications of 1-(2-Bromo-4-(difluoromethyl)phenyl)pyrrolidine focus on the broader utility of the pyrrolidine ring, a saturated scaffold that is widely used in medicinal chemistry for the treatment of human diseases. Pyrrolidine derivatives, including 1-(2-Bromo-4-(difluoromethyl)phenyl)pyrrolidine, offer significant advantages due to their sp3-hybridization, contributing to the stereochemistry of molecules and increasing three-dimensional coverage, which is crucial for exploring pharmacophore space. This versatility aids in the design of bioactive molecules with target selectivity, showcasing the pyrrolidine ring's significant role in developing new compounds with varied biological profiles. The stereochemistry and spatial orientation of substituents on the pyrrolidine ring are critical, influencing the biological activity and binding mode to enantioselective proteins, which is essential in drug candidate selection (Li Petri et al., 2021).

Stereochemistry and Biological Activity

The stereochemistry of compounds based on the pyrrolidine ring, such as phenylpiracetam and its methyl derivative, is closely related to their pharmacological properties. Research shows that the configuration of stereocenters in these compounds directly impacts their biological activities. The methodologies for preparing enantiomerically pure compounds and the pharmacological advantages of specific stereoisomers highlight the importance of stereochemistry in developing more effective drug substances. This suggests that the precise stereochemical configuration of pyrrolidine derivatives, including 1-(2-Bromo-4-(difluoromethyl)phenyl)pyrrolidine, plays a crucial role in their effectiveness as pharmacological agents (Veinberg et al., 2015).

properties

IUPAC Name

1-[2-bromo-4-(difluoromethyl)phenyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrF2N/c12-9-7-8(11(13)14)3-4-10(9)15-5-1-2-6-15/h3-4,7,11H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYAINCDJKNBPNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)C(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromo-4-(difluoromethyl)phenyl)pyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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